Cas no 1956341-35-7 (N-Benzyl-2-methylpiperidin-4-one Hydrochloride)

N-Benzyl-2-methylpiperidin-4-one Hydrochloride is a synthetic organic compound featuring a piperidinone core substituted with a benzyl group at the nitrogen and a methyl group at the 2-position. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents and other pharmacologically active derivatives. Its well-defined structure and high purity ensure reproducibility in synthetic pathways. The presence of both aromatic and aliphatic functionalities allows for further functionalization, broadening its utility in medicinal chemistry and drug discovery.
N-Benzyl-2-methylpiperidin-4-one Hydrochloride structure
1956341-35-7 structure
Product name:N-Benzyl-2-methylpiperidin-4-one Hydrochloride
CAS No:1956341-35-7
MF:C13H18ClNO
Molecular Weight:239.741122722626
MDL:MFCD19382499
CID:4728275

N-Benzyl-2-methylpiperidin-4-one Hydrochloride 化学的及び物理的性質

名前と識別子

    • N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL
    • 1-Benzyl-2-methylpiperidin-4-one hydrochloride
    • 1-Benzyl-2-methyl-4-piperidinone Hydrochloride
    • 1-Benzyl-2-methylpiperidin-4-one, HCl
    • N-Benzyl-2-methylpiperidin-4-one hydrochloride
    • N-Benzyl-2-methylpiperidin-4-one Hydrochloride
    • MDL: MFCD19382499
    • インチ: 1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
    • InChIKey: QFMIKEIBDQJQAZ-UHFFFAOYSA-N
    • SMILES: Cl.O=C1CCN(CC2C=CC=CC=2)C(C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • トポロジー分子極性表面積: 20.3

N-Benzyl-2-methylpiperidin-4-one Hydrochloride Security Information

N-Benzyl-2-methylpiperidin-4-one Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B537560-500mg
N-Benzyl-2-methylpiperidin-4-one Hydrochloride
1956341-35-7
500mg
$ 275.00 2022-06-01
AstaTech
55929-1/G
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL
1956341-35-7 97%
1g
$162 2023-09-17
AstaTech
55929-5/G
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL
1956341-35-7 97%
5g
$486 2023-09-17
TRC
B537560-100mg
N-Benzyl-2-methylpiperidin-4-one Hydrochloride
1956341-35-7
100mg
$ 70.00 2022-06-01
TRC
B537560-50mg
N-Benzyl-2-methylpiperidin-4-one Hydrochloride
1956341-35-7
50mg
$ 50.00 2022-06-01
Chemenu
CM120337-1g
1-Benzyl-2-methyl-4-piperidinone Hydrochloride
1956341-35-7 95%
1g
$178 2023-02-18
AstaTech
55929-25/G
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL
1956341-35-7 97%
25g
$1701 2023-09-17

N-Benzyl-2-methylpiperidin-4-one Hydrochloride 関連文献

N-Benzyl-2-methylpiperidin-4-one Hydrochlorideに関する追加情報

N-Benzyl-2-methylpiperidin-4-one Hydrochloride and Its Significance in Modern Chemical Biology

N-Benzyl-2-methylpiperidin-4-one Hydrochloride (CAS no. 1956341-35-7) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Its unique structural features, characterized by a piperidine ring substituted with a methyl group at the 2-position and a benzyl group at the 4-position, make it a versatile scaffold for the development of novel bioactive molecules. This compound has garnered attention due to its potential applications in drug discovery, particularly in the design of small-molecule inhibitors targeting various biological pathways.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for in vitro and in vivo studies. This property is particularly valuable in pharmacological research, where compound solubility is often a critical factor in determining its efficacy and bioavailability. The structural motif of N-Benzyl-2-methylpiperidin-4-one Hydrochloride is reminiscent of several known pharmacophores that have demonstrated success in clinical settings, suggesting that it may exhibit promising biological activities.

In recent years, there has been significant interest in developing inhibitors of protein-protein interactions (PPIs) as a strategy to treat various diseases, including cancer and inflammatory disorders. The piperidine scaffold is well-known for its ability to modulate PPIs due to its capacity to fit into specific binding pockets within target proteins. The presence of the benzyl group at the 4-position of the piperidine ring further enhances the compound's potential to interact with biological targets, possibly through hydrophobic interactions or hydrogen bonding.

Recent studies have highlighted the role of N-Benzyl-2-methylpiperidin-4-one Hydrochloride in modulating enzymes involved in metabolic pathways relevant to disease progression. For instance, researchers have explored its potential as an inhibitor of enzymes such as kinases and phosphatases, which are often dysregulated in cancer cells. The methyl substitution at the 2-position of the piperidine ring appears to play a crucial role in fine-tuning the compound's binding affinity and selectivity towards these targets.

The synthesis of N-Benzyl-2-methylpiperidin-4-one Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired piperidine core efficiently. These synthetic strategies not only improve the scalability of production but also allow for easy modification of the molecular structure, enabling researchers to explore analogues with enhanced biological activity.

The pharmacokinetic properties of N-Benzyl-2-methylpiperidin-4-one Hydrochloride are another area of active investigation. Preclinical studies have begun to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles using both computational modeling and experimental techniques. These studies aim to provide insights into how the compound behaves within biological systems and identify potential liabilities that may need to be addressed before moving into clinical trials.

The potential therapeutic applications of this compound are vast. Researchers are particularly interested in its ability to modulate neurotransmitter receptors, which could make it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its structural similarity to known antiviral agents suggests that it may have applications in combating viral infections by interfering with viral replication mechanisms.

In conclusion, N-Benzyl-2-methylpiperidin-4-one Hydrochloride (CAS no. 1956341-35-7) represents a promising lead compound in chemical biology and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play a significant role in addressing some of the most challenging diseases faced by humanity today.

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Amadis Chemical Company Limited
(CAS:1956341-35-7)N-Benzyl-2-methylpiperidin-4-one Hydrochloride
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Purity:99%/99%
はかる:1g/5g
Price ($):184/488